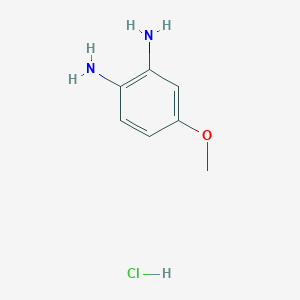

4-Methoxybenzene-1,2-diamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxybenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVLWGZLJFQYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59548-39-9 | |

| Record name | 1,2-Benzenediamine, 4-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59548-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC62971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

4-Methoxybenzene-1,2-diamine hydrochloride chemical properties

An In-depth Technical Guide to 4-Methoxybenzene-1,2-diamine Hydrochloride: Properties, Applications, and Protocols

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in synthetic and medicinal chemistry. As a substituted o-phenylenediamine, its unique structural features—a vicinal diamine system on an electron-rich methoxy-substituted benzene ring—make it an invaluable building block for the synthesis of a diverse range of heterocyclic compounds, most notably benzimidazoles. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's core chemical properties, spectroscopic profile, synthesis, and key applications. Furthermore, it offers field-proven insights into its handling, safety, and a detailed experimental protocol for its application in heterocyclic synthesis, underscoring its significance in modern chemical research.

Compound Identification and Nomenclature

Precise identification is the cornerstone of chemical research and development. This compound is most commonly available as the dihydrochloride salt, which enhances its stability and shelf-life.

The parent compound, 4-Methoxybenzene-1,2-diamine, is also known by several synonyms, including 3,4-Diaminoanisole and 4-Methoxy-o-phenylenediamine.[1][2][3] The hydrochloride salt form is specified for clarity in research and procurement.

Table 1: Core Identification and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxybenzene-1,2-diamine;dihydrochloride | [4] |

| Synonyms | 4-Methoxy-o-phenylenediamine dihydrochloride, 3,4-Diaminoanisole dihydrochloride | [1][4] |

| CAS Number | 59548-39-9 | [1][4] |

| Molecular Formula | C₇H₁₂Cl₂N₂O | [4] |

| Molecular Weight | 211.09 g/mol | [1][4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 206-209 °C (decomposition) | [1][5] |

| Solubility | Soluble in water, ethanol, and ketone solvents.[5] The free base is soluble in methanol and DMSO.[6][7] | [5][6][7] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | [1][8] |

| InChIKey | SXCHMHOBHJOXGC-UHFFFAOYSA-N | [1][4] |

Synthesis and Spectroscopic Characterization

Understanding the synthesis of a reagent is crucial for anticipating potential impurities and for process development. A common laboratory-scale synthesis involves the reduction of a nitroaniline precursor, followed by salt formation. One documented method involves the oxidation of p-methoxyaniline and subsequent reaction with hydrochloric acid to yield the final product.[5]

Spectroscopic Profile

For structural verification, spectroscopic methods are indispensable.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine groups (typically in the 3200-3400 cm⁻¹ region), aromatic C-H stretches (~3000-3100 cm⁻¹), and a strong C-O stretch for the methoxy group (~1250 cm⁻¹). The presence of the hydrochloride salt will broaden the N-H signals. Spectral data is available for reference in public databases like SpectraBase.[4]

Core Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the reactivity of its vicinal diamine groups. This arrangement is a classic precursor for the formation of five- and six-membered heterocyclic rings.

Synthesis of Benzimidazoles

The most prominent application is in the synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry found in numerous FDA-approved drugs.[9] The reaction, known as the Phillips-Ladenburg condensation, typically involves reacting the diamine with a carboxylic acid or its derivative (such as an aldehyde or ester) under acidic conditions. The acid catalyzes both the initial imine formation and the subsequent cyclization and dehydration.

The methoxy group at the 4-position acts as an electron-donating group, which can influence the reactivity of the diamine and the properties of the resulting benzimidazole, such as its metabolic stability and receptor binding affinity.[9]

This reactivity makes it a key intermediate in the synthesis of various pharmaceuticals. For instance, the structurally related 4-(difluoromethoxy)benzene-1,2-diamine is a documented intermediate in the production of Pantoprazole, a proton pump inhibitor.[9]

Other Applications

Beyond benzimidazoles, this diamine is a versatile precursor for other heterocycles like quinoxalines (by reacting with α-dicarbonyls) and phenazines. It also serves as a derivatizing agent in analytical chemistry for the sensitive detection of dicarbonyl compounds, such as methylglyoxal, by HPLC.[6][7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure user safety. This compound is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation | [1][4][10] |

| H319 | Causes serious eye irritation | [1][4][10] | |

| H335 | May cause respiratory irritation | [1][10] | |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | [4][7] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [10][11] |

| P264 | Wash hands and any exposed skin thoroughly after handling | [10][12] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][12] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][11] |

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear a lab coat, safety glasses or goggles, and nitrile gloves.[1] For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.[1]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7][8] Recommended storage temperature is between 2-8°C.[1]

Experimental Protocol: Synthesis of 6-Methoxy-2-methylbenzimidazole

This protocol provides a self-validating methodology for a common application of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 6-methoxy-2-methylbenzimidazole via condensation of 4-methoxybenzene-1,2-diamine dihydrochloride with acetic acid.

Materials:

-

4-Methoxybenzene-1,2-diamine dihydrochloride (1.0 eq)

-

Glacial Acetic Acid (serves as reactant and solvent)

-

4 M Hydrochloric Acid (for reaction medium)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzene-1,2-diamine dihydrochloride (e.g., 2.11 g, 10 mmol).

-

Add 4 M hydrochloric acid (20 mL). The acid ensures the reaction medium is suitable for the condensation mechanism.

-

Add glacial acetic acid (1.2 mL, ~20 mmol, 2.0 eq). Using an excess of the acid drives the reaction equilibrium towards the product.

-

Causality: The hydrochloride salt form of the diamine is often used for its stability. The additional acid ensures the catalytic conditions for the Phillips-Ladenburg condensation are met. Acetic acid is both a reactant and a co-solvent.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle.

-

Maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).

-

Causality: Heating provides the necessary activation energy for the dehydration and cyclization steps of the mechanism. Refluxing ensures a constant reaction temperature without loss of solvent.

-

-

Workup and Neutralization:

-

Allow the reaction mixture to cool to room temperature. The solution may become cloudy as the product salt begins to precipitate.

-

Carefully pour the cooled mixture into a beaker containing crushed ice (~50 g).

-

Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution dropwise with stirring until the pH is ~7-8 (test with pH paper). Effervescence (CO₂ release) will occur.

-

Causality: Cooling and quenching on ice helps control the neutralization, which is exothermic. Basification deprotonates the benzimidazole product, converting it from its water-soluble hydrochloride salt to the free base, which is less soluble in water and will precipitate out or be extractable into an organic solvent.

-

-

Isolation and Purification:

-

The precipitated solid can be collected by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and dry under vacuum.

-

Alternatively, for higher purity, extract the neutralized aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Causality: Extraction into an organic solvent separates the desired product from inorganic salts and other water-soluble impurities. Drying with MgSO₄ removes residual water. Recrystallization is a final purification step based on differential solubility to obtain a high-purity crystalline solid.

-

Conclusion

This compound is a highly valuable and versatile reagent in chemical synthesis. Its utility is primarily defined by the facile reactivity of its vicinal diamine moiety, which serves as a robust entry point for the construction of benzimidazoles and other important heterocyclic systems. For professionals in drug discovery and development, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the creation of novel molecular entities.

References

-

ChemBK. (2024). 4-methoxybenzene-1,2-diamine dihydrochloride. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies. (2018). m-Cresol, 4-nitroso-. Available at: [Link]

-

LookChem. (n.d.). CAS No.615-01-0,4-nitroso-m-cresol Suppliers. Available at: [Link]

-

Royal Society of Chemistry. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Available at: [Link]

-

Loba Chemie. (2019). 4-METHOXY-1,2-PHENYLENEDIAMINE MSDS. Available at: [Link]

- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

PubChem. (n.d.). 4-Methoxy-o-phenylenediamine. National Center for Biotechnology Information. Available at: [Link]

-

Reagentia. (n.d.). This compound (1 x 1 g). Available at: [Link]

-

ChemBK. (2024). 4-methoxybenzene-1,2-diamine. Available at: [Link]

-

Amerigo Scientific. (n.d.). 4-Methoxybenzene-1,2-diamine. Available at: [Link]

-

PubChem. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 4-甲氧基邻苯二胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methoxybenzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

- 7. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 4-Methoxybenzene-1,2-diamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybenzene-1,2-diamine hydrochloride, a pivotal chemical intermediate in the fields of pharmaceutical synthesis and materials science. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and applications. Furthermore, it outlines detailed protocols for its analytical characterization and provides essential safety and handling information. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.

Compound Identification and Physicochemical Properties

4-Methoxybenzene-1,2-diamine and its salts are foundational building blocks in organic synthesis. It is critical to distinguish between the free base and its common salt forms, as their Chemical Abstracts Service (CAS) numbers and properties differ.

-

4-Methoxybenzene-1,2-diamine (Free Base): CAS No. 102-51-2.[1][2][3]

-

This compound (Monohydrochloride): CAS No. 106658-14-4.[4][5][6]

-

4-Methoxybenzene-1,2-diamine Dihydrochloride: CAS No. 59548-39-9.[7][8]

This guide focuses primarily on the monohydrochloride salt, CAS No. 106658-14-4. The hydrochloride form enhances stability and water solubility compared to the free base, which is sensitive to air and light. The choice between the monohydrochloride and dihydrochloride often depends on the specific reaction stoichiometry and pH requirements of the subsequent synthetic steps.

Table 1: Physicochemical Properties

| Property | This compound | 4-Methoxybenzene-1,2-diamine Dihydrochloride | Data Source(s) |

| CAS Number | 106658-14-4 | 59548-39-9 | [4][5][6][7][8] |

| Molecular Formula | C₇H₁₁ClN₂O | C₇H₁₂Cl₂N₂O | [5][6][8] |

| Molecular Weight | 174.62 g/mol | 211.09 g/mol | [5][6][8] |

| Appearance | White to amber crystalline powder | White crystalline powder | [7] |

| Melting Point | Data not specified | 206-209 °C (decomposes) | [7] |

| Solubility | Soluble in water | Soluble in water, ethanol, and ketone solvents | [7] |

| Synonyms | 4-Methoxy-o-phenylenediamine hydrochloride | 3,4-Diaminoanisole dihydrochloride | [5][6][8] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor like p-anisidine (4-methoxyaniline). The causality behind this pathway involves the introduction of a second amino group ortho to the first, followed by salt formation.

Conceptual Synthesis Pathway

The general strategy involves nitration of an N-protected p-anisidine, followed by reduction of the nitro group, deprotection, and subsequent formation of the hydrochloride salt. This sequence is crucial to direct the incoming nitro group to the correct position and to prevent unwanted side reactions.

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Step 1: Acetylation of p-Anisidine

-

Dissolve p-anisidine (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C. The acetyl group protects the amine, moderating its activating effect and directing nitration to the ortho position.

-

Stir for 1-2 hours, then pour the reaction mixture into ice water to precipitate the 4-methoxyacetanilide product. Filter, wash with cold water, and dry.

-

-

Step 2: Nitration

-

Add the dried 4-methoxyacetanilide to concentrated sulfuric acid at 0-5 °C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 5 °C. The electron-donating methoxy and amide groups direct the electrophilic nitration to the ortho position.

-

After the addition is complete, stir for an additional 2-3 hours at low temperature.

-

Carefully pour the mixture onto crushed ice to precipitate the 2-nitro-4-methoxyacetanilide. Filter, wash thoroughly with water to remove residual acid, and dry.

-

-

Step 3: Reduction and Hydrolysis

-

Suspend the nitro compound in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and add iron powder (or use catalytic hydrogenation with H₂/Pd-C) in portions. The iron/acid system reduces the nitro group to an amine and simultaneously hydrolyzes the acetamide protecting group.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, make it basic with NaOH or Na₂CO₃ to precipitate iron salts, and extract the free diamine product into an organic solvent like ethyl acetate.

-

-

Step 4: Hydrochloride Salt Formation

-

Dry the organic extract over anhydrous sodium sulfate and filter.

-

Cool the filtrate in an ice bath and bubble dry HCl gas through it, or add a solution of HCl in isopropanol/ethanol dropwise until precipitation is complete.

-

Filter the resulting precipitate, which is the this compound.

-

Wash the solid with cold diethyl ether and dry under vacuum.

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical intermediate. Its utility stems from the vicinal diamine functionality, which is a precursor to heterocyclic systems.

-

Synthesis of Benzimidazoles: The primary application is in the synthesis of substituted benzimidazoles. The diamine undergoes condensation with aldehydes, carboxylic acids, or their derivatives. Benzimidazole scaffolds are prevalent in medicinal chemistry, forming the core of drugs with activities such as proton-pump inhibitors (e.g., omeprazole derivatives), anthelmintics, and anticancer agents.[9]

-

Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds yields quinoxalines, another important heterocyclic motif in drug discovery.

-

Redox Indicators and Reagents: The diamine can be used in biochemical research as a redox indicator for detecting certain enzyme activities.[7]

-

Materials Science: Derivatives, such as N-aryl-1,2-phenylenediamines, are used to synthesize complex organic molecules like 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), which serves as an important electronic material in Organic Light-Emitting Diodes (OLEDs).[10] A study has demonstrated a solvent-controllable photoreaction of 4-methoxyazobenzenes to selectively synthesize N-aryl-4-methoxybenzene-1,2-diamines.[10][11]

Analytical Characterization

Ensuring the identity and purity of this compound is paramount. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity and quantifying the compound. A reversed-phase method is typically employed.

Caption: Standard workflow for purity analysis by HPLC.

Experimental Protocol: HPLC Purity Assessment

-

Preparation:

-

Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution 10-fold (0.1 mg/mL).

-

-

Instrumentation and Conditions: [12]

-

System: Standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acid modifier like 0.1% trifluoroacetic acid (TFA) to ensure sharp peak shapes for the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Analysis:

-

Equilibrate the column for at least 30 minutes.

-

Inject 10-20 µL of the working solution.

-

Record the chromatogram for a sufficient time to elute all components.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: Confirms the presence of functional groups. Key peaks would include N-H stretches for the amine hydrochloride salt, C-N stretches, aromatic C=C stretches, and the characteristic C-O stretch of the methoxy group.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing the chemical shifts and coupling patterns of protons and carbons in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the parent compound (free base) by identifying the molecular ion peak.

Safety and Handling

This compound and its related compounds are hazardous chemicals that require careful handling.

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Source(s) |

| Acute Toxicity, Oral | GHS06 | Danger | H301: Toxic if swallowed. | [13] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | [8][13][14] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [8][13][14] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. | [13][14] |

STOT: Specific Target Organ Toxicity

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7][16]

-

Handling: Avoid contact with skin and eyes.[7] Avoid breathing dust.[15] Do not eat, drink, or smoke when using this product.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[2] This compound is often stored under an inert atmosphere as the free base is sensitive to air and light.

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]

-

If on Skin: Wash with plenty of soap and water.[15] If irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[16]

-

Conclusion

This compound (CAS No. 106658-14-4) is a versatile and valuable reagent in modern organic synthesis. Its significance lies in its role as a key building block for a wide array of heterocyclic compounds, particularly benzimidazoles, which are of high interest in pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

ChemBK. (2024, April 10). 4-methoxybenzene-1,2-diamine dihydrochloride. Retrieved from ChemBK. [Link]

-

Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from Reagentia. [Link]

-

PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

Royal Society of Chemistry. (2021, February 10). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Retrieved from RSC Publishing. [Link]

-

Loba Chemie. (2019, April 1). 4-METHOXY-1,2-PHENYLENEDIAMINE MSDS. Retrieved from Loba Chemie. [Link]

-

ChemBK. (2024, April 9). 4-methoxybenzene-1,2-diamine. Retrieved from ChemBK. [Link]

- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

Amerigo Scientific. (n.d.). 4-Methoxybenzene-1,2-diamine. Retrieved from Amerigo Scientific. [Link]

-

National Institutes of Health (NIH). (2021, February 10). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Retrieved from NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

- 3. 4-Methoxybenzene-1,2-diamine - Amerigo Scientific [amerigoscientific.com]

- 4. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C7H11ClN2O | CID 12252900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lobachemie.com [lobachemie.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methoxybenzene-1,2-diamine Dihydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybenzene-1,2-diamine dihydrochloride (IUPAC Name: 4-methoxybenzene-1,2-diamine;dihydrochloride), a pivotal chemical intermediate. With a primary focus on its dihydrochloride salt, this document details its physicochemical properties, outlines a robust and validated synthesis protocol via catalytic hydrogenation, and explores its significant applications, particularly as a precursor to the benzimidazole scaffold prevalent in medicinal chemistry. Detailed methodologies for synthesis and subsequent derivatization are provided, alongside in-depth characterization data and essential safety protocols, to support researchers in its effective and safe utilization.

Core Compound Identification and Physicochemical Properties

4-Methoxybenzene-1,2-diamine is most commonly supplied and utilized in its more stable dihydrochloride salt form. This salt exhibits enhanced stability and solubility in polar solvents compared to the free base, making it more amenable for storage and use in various synthetic applications.

While a monohydrochloride salt is theoretically possible, the dihydrochloride is the commercially prevalent and extensively documented form.[1] It is crucial for researchers to verify the specific salt form they are working with, as the molecular weight and stoichiometry are fundamentally different.

Table 1: Physicochemical Properties of 4-Methoxybenzene-1,2-diamine Dihydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxybenzene-1,2-diamine;dihydrochloride | PubChem[1] |

| Synonyms | 3,4-Diaminoanisole dihydrochloride, 4-Methoxy-o-phenylenediamine dihydrochloride | Sigma-Aldrich, Thermo Fisher Scientific[2] |

| CAS Number | 59548-39-9 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₂Cl₂N₂O | PubChem[1] |

| Molecular Weight | 211.09 g/mol | PubChem[1], Sigma-Aldrich |

| Appearance | Violet to off-white crystalline powder | Thermo Fisher Scientific[3] |

| Melting Point | 206-209 °C (decomposes) | Sigma-Aldrich |

| Solubility | Soluble in water | ChemicalBook |

Synthesis of 4-Methoxybenzene-1,2-diamine Dihydrochloride

The most efficient and widely adopted synthesis route to 4-methoxybenzene-1,2-diamine is the catalytic hydrogenation of its precursor, 4-methoxy-2-nitroaniline. This method is preferred for its high yield, purity of the resulting product, and favorable environmental profile compared to older methods using reducing agents like iron powder in acetic acid.

Synthesis Pathway and Mechanism

The core transformation involves the reduction of an aromatic nitro group to an amine. This is a well-established process in organic synthesis, typically proceeding through nitroso and hydroxylamine intermediates. The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), provides a surface for the reaction between hydrogen gas and the nitro compound, facilitating the stepwise reduction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of nitroanilines.[4]

Materials:

-

4-Methoxy-2-nitroaniline (1.0 eq)

-

10% Palladium on activated carbon (0.15 eq)

-

Methanol (or Ethanol), reagent grade

-

Hydrogen gas (H₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Ethanol

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline (e.g., 10.0 g, 59.5 mmol) in methanol (70 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (e.g., 1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Expert Insight: The catalyst is pyrophoric and should be handled with care, preferably as a slurry in the reaction solvent to minimize the risk of ignition.

-

-

Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas before pressurizing to approximately 50 psi.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 to 72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Trustworthiness Check: The Celite pad must be kept wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air.

-

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-methoxybenzene-1,2-diamine as a dark oil.[4]

-

Salt Formation: Dissolve the crude diamine in anhydrous ethanol. Cool the solution in an ice bath and slowly add a saturated solution of HCl in ethanol (or concentrated HCl) dropwise with stirring until precipitation is complete.

-

Final Product Isolation: Collect the resulting crystalline solid by vacuum filtration. Wash the solid with cold ethanol or diethyl ether and dry under vacuum to yield 4-Methoxybenzene-1,2-diamine dihydrochloride.

Applications in Medicinal Chemistry: The Benzimidazole Scaffold

o-Phenylenediamines are fundamental building blocks in heterocyclic chemistry. A primary application of 4-methoxybenzene-1,2-diamine is in the synthesis of substituted benzimidazoles.[5] The benzimidazole core is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs due to its ability to interact with a wide range of biological targets.[5]

Protocol: Synthesis of 2-Aryl-6-methoxy-1H-benzimidazole

This general procedure illustrates the condensation of the diamine with an aromatic aldehyde, a common and efficient method for creating 2-substituted benzimidazoles.[6][7]

Materials:

-

4-Methoxybenzene-1,2-diamine dihydrochloride (1.0 eq)

-

Substituted aromatic aldehyde (e.g., anisaldehyde, 1.0 eq)

-

Ammonium chloride (NH₄Cl) (catalytic amount, e.g., 30 mol%)

-

Ethanol

Procedure:

-

Reaction Mixture: To a solution of 4-methoxybenzene-1,2-diamine dihydrochloride (e.g., 0.92 mmol) and the selected aromatic aldehyde (0.92 mmol) in ethanol (4 mL), add ammonium chloride (0.15 g).

-

Expert Insight: The dihydrochloride salt can often be used directly. The ammonium chloride catalyst provides a mildly acidic medium that facilitates the reaction. Alternatively, a base like sodium bicarbonate may be added to free the amine in situ.

-

-

Heating: Heat the resulting mixture with stirring at 80-90 °C for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction for the consumption of starting materials using TLC (e.g., with a hexane:ethyl acetate eluent).

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The benzimidazole product will typically precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-aryl-6-methoxy-1H-benzimidazole.[6]

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of the dihydrochloride salt is distinct from the free base. Key signals are expected for the N-H stretching of the ammonium salts, C-N stretching, and aromatic C-H and C=C bonds.

Table 2: Key FTIR Peaks for 4-Methoxybenzene-1,2-diamine Dihydrochloride

| Wavenumber (cm⁻¹) Range | Assignment |

| 3200 - 2800 | N-H stretching (broad, characteristic of -NH₃⁺ salt) |

| 1600 - 1450 | Aromatic C=C stretching |

| 1250 - 1200 | Aryl-O-CH₃ asymmetric stretching |

| 850 - 750 | Aromatic C-H out-of-plane bending |

Source: Adapted from typical values and SpectraBase data. [SpectraBase]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for Free Base (400 MHz, MeOH-d₄):

-

δ 6.62 (d, J = 8.4 Hz, 1H)

-

δ 6.34 (d, J = 2.8 Hz, 1H)

-

δ 6.18 (dd, J = 2.8, 8.4 Hz, 1H)

-

δ 3.82 (s, 3H, -OCH₃)[4]

Expert Analysis for Dihydrochloride Salt: Upon formation of the dihydrochloride salt, the two amino groups are protonated to ammonium groups (-NH₃⁺). These groups are significantly more electron-withdrawing than the neutral amine groups. This change will induce a notable downfield shift (to a higher ppm value) for all aromatic protons. The broad signals for the -NH₂ protons in the free base will be replaced by even broader signals for the -NH₃⁺ protons, which may exchange with residual water in the solvent. The methoxy singlet at ~3.8 ppm should remain relatively unchanged.

Safety, Handling, and Disposal

4-Methoxybenzene-1,2-diamine dihydrochloride is classified as an irritant. Adherence to strict safety protocols is mandatory.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

(Source: Sigma-Aldrich)

Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Required PPE:

-

Chemical safety goggles or face shield.

-

Impermeable gloves (e.g., nitrile).

-

Lab coat.

-

Use a NIOSH-approved respirator if dust is generated.

-

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C.

-

The free base is air and light-sensitive; while the salt is more stable, protection from light is recommended for long-term storage.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

The material should be disposed of by a licensed chemical waste disposal company.

-

Do not allow the material to enter drains or waterways.

References

-

A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B. [Link]

-

Benzimidazole. Organic Syntheses Procedure. [Link]

-

Substrate scope of benzimidazole products from 3,4-diaminotoluene substrate. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

-

4-Methoxybenzene-1,2-diamine dihydrochloride. PubChem. [Link]

-

4-Methoxybenzene-1,2-diamine hydrochloride. PubChem. [Link]

Sources

- 1. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Diaminoanisole dihydrochloride, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. 3,4-Diaminoanisole dihydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. hmdb.ca [hmdb.ca]

- 6. rsc.org [rsc.org]

- 7. 2,4-DIAMINOANISOLE DIHYDROCHLORIDE(614-94-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzene-1,2-diamine Hydrochloride: A Key Building Block for Pharmaceutical Agents

Introduction: The Significance of 4-Methoxybenzene-1,2-diamine in Medicinal Chemistry

4-Methoxybenzene-1,2-diamine, and its more stable hydrochloride salt, is a pivotal chemical intermediate in the landscape of pharmaceutical research and development. Its core value lies in the vicinal diamine functionality positioned on a methoxy-substituted benzene ring. This specific arrangement makes it an ideal precursor for the construction of various heterocyclic scaffolds, most notably benzimidazoles. The benzimidazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. A prime example is its role as a key intermediate in the synthesis of proton pump inhibitors like omeprazole, a widely prescribed medication for treating acid reflux and gastric ulcers.[1][2][3][4] This guide provides a comprehensive, in-depth exploration of the synthetic pathway to 4-Methoxybenzene-1,2-diamine hydrochloride, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative references.

Strategic Overview of the Synthesis Pathway

The most prevalent and reliable synthetic route to this compound commences with the readily available starting material, p-anisidine (4-methoxyaniline). The overall strategy involves a three-stage process:

-

Synthesis of the Precursor: 4-Methoxy-2-nitroaniline. This is achieved through a controlled three-step sequence: acetylation of the amino group in p-anisidine to protect it and direct the subsequent reaction, followed by regioselective nitration, and finally, hydrolysis to unmask the amino group. This multi-step approach is necessary to avoid the formation of undesired isomers that would result from the direct nitration of p-anisidine.[5]

-

Catalytic Hydrogenation to 4-Methoxybenzene-1,2-diamine. The nitro group of 4-methoxy-2-nitroaniline is selectively reduced to an amine using catalytic hydrogenation, a clean and efficient method.

-

Formation of the Hydrochloride Salt. The resulting diamine is converted to its more stable dihydrochloride salt for improved handling and storage.

The entire synthetic workflow can be visualized as follows:

Caption: Overall synthesis workflow from p-anisidine to this compound.

Part 1: Synthesis of the Key Intermediate: 4-Methoxy-2-nitroaniline

The synthesis of 4-methoxy-2-nitroaniline from p-anisidine is a classic example of protecting group chemistry and regioselective electrophilic aromatic substitution. Direct nitration of p-anisidine would lead to a mixture of isomers due to the strong activating and ortho-, para-directing nature of both the amino and methoxy groups. Acetylation of the amino group temporarily attenuates its activating effect and provides steric bulk, favoring nitration at the position ortho to the original amino group.[6]

Experimental Protocol: Synthesis of 4-Methoxy-2-nitroaniline

Step A: Acetylation of p-Anisidine to 4-Methoxyacetanilide [5][7]

-

Dissolution: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1.0 mole) of p-anisidine in 300 mL of glacial acetic acid and 217 mL of water.

-

Cooling: Begin stirring and add 350 g of ice to the solution.

-

Acetylation: Once the temperature reaches 0–5 °C, add 103 mL (1.1 moles) of acetic anhydride in a single portion with vigorous stirring. The product, 4-methoxyacetanilide, will precipitate as a crystalline mass, and the temperature will rise.

-

Isolation: The resulting 4-methoxyacetanilide can be carried forward to the next step without extensive drying.

Step B: Nitration of 4-Methoxyacetanilide [5][7]

-

Reaction Setup: The crude 4-methoxyacetanilide from the previous step is subjected to nitration. This is typically performed using a mixture of concentrated nitric acid and sulfuric acid.

-

Nitration: The nitration occurs selectively at the position ortho to the acetylated amino group, yielding 4-methoxy-2-nitroacetanilide.

-

Isolation: The product is isolated as yellow crystals upon chilling the reaction mixture.

Step C: Hydrolysis of 4-Methoxy-2-nitroacetanilide [5][7]

-

Reaction Mixture: Prepare a mixture of 160 g of 4-methoxy-2-nitroacetanilide and 250 mL of cold Claisen's alkali (prepared by dissolving 88 g of potassium hydroxide in 63 mL of water, cooling, and diluting to 250 mL with methanol).

-

Heating: Stir and warm the mixture in a 2-liter beaker on a steam bath for 15 minutes. The mixture will first liquefy and then form a thick, red paste.

-

Digestion: Add 250 mL of hot water, stir, and digest on the steam bath for an additional 30 minutes.

-

Isolation: Cool the mixture in an ice bath. The red crystalline product, 4-methoxy-2-nitroaniline, will precipitate. Collect the crystals by filtration, wash with cold water, and dry.

Part 2: Catalytic Hydrogenation and Salt Formation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups to amines.[8] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity.[8]

Mechanism of Catalytic Hydrogenation of a Nitro Group

The reduction of a nitro group is a six-electron process that is believed to proceed through a series of intermediates on the catalyst surface. The generally accepted mechanism involves the following key steps:

Caption: General mechanism for the catalytic hydrogenation of a nitroaromatic compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on activated carbon (typically 1-5 mol% of the substrate).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

-

Workup: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Salt Formation: To the filtrate, add a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol or diethyl ether) until precipitation is complete.

-

Isolation and Purification: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Characterization Data

Accurate characterization of the intermediates and the final product is crucial for ensuring purity and confirming the success of the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Spectroscopic Data |

| 4-Methoxyacetanilide | C₉H₁₁NO₂ | 165.19 | 128-130[9] | White solid | ¹H and ¹³C NMR data available in literature.[10] |

| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15[11] | 122-126[12] | Orange to red crystalline powder[5] | ¹H and ¹³C NMR[11], FTIR[13] spectra available in literature. |

| This compound | C₇H₁₁ClN₂O | 174.63[14] | >300 (decomposes) | Off-white to light brown solid | ¹H and ¹³C NMR, FTIR spectral data available in chemical databases. |

Safety and Handling

-

p-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure.

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.

-

Nitrating Mixture (Nitric and Sulfuric Acid): Highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.

-

4-Methoxy-2-nitroaniline: Fatal if swallowed, in contact with skin, or if inhaled.[6] May cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life.[6]

-

Palladium on Carbon: The dry catalyst can be pyrophoric and should be handled with care, preferably wet with solvent.

-

Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.

-

4-Methoxybenzene-1,2-diamine and its Hydrochloride Salt: Causes skin and serious eye irritation.[15] May cause respiratory irritation.[15]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

The synthetic pathway detailed in this guide provides a reliable and well-established method for the production of this compound, a crucial intermediate in the pharmaceutical industry. The multi-step synthesis of the nitroaromatic precursor, followed by a clean and efficient catalytic hydrogenation, ensures high yields and purity of the final product. Understanding the nuances of each step, from the regioselective nitration to the handling of the pyrophoric catalyst, is paramount for a successful and safe synthesis. The continued importance of benzimidazole-based pharmaceuticals ensures that the demand for versatile building blocks like 4-Methoxybenzene-1,2-diamine will remain high, making this synthetic route a cornerstone of many drug discovery and development programs.

References

- BenchChem. (2025). 4-Methoxy-2-nitroaniline molecular structure and formula.

- PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information.

- BenchChem. (n.d.). 4-Methoxy-2-nitroaniline | 96-96-8.

- ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal.

- National Institutes of Health. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances.

- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.

- PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- RSC Publishing. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances.

- BenchChem. (2025). Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics.

- ChemBK. (2024). 4-methoxybenzene-1,2-diamine.

- Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline - Eureka.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzene-1,2-diamine | 102-51-2.

- SpectraBase. (n.d.). 4-Hydroxy-2-methoxyacetanilide - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum.

- PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene.

- Thermo Fisher Scientific. (n.d.). 4-Methoxy-2-nitroaniline, 97% 100 g.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from The Royal Society of Chemistry website.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040).

- Punagri. (n.d.). 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate.

- Chemsrc. (2025). 4'-Methoxyacetanilide | CAS#:51-66-1.

- Arabian Journal of Chemistry. (n.d.).

- National Institutes of Health. (2023).

- Taylor & Francis. (n.d.). Benzimidazole – Knowledge and References.

- Amerigo Scientific. (n.d.). 4-Methoxybenzene-1,2-diamine.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.

- Santa Cruz Biotechnology. (n.d.). 4-Methoxy-2-nitroaniline | CAS 96-96-8.

- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 106658-14-4.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4'-Methoxyacetanilide | CAS#:51-66-1 | Chemsrc [chemsrc.com]

- 10. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Methoxy-2-nitroaniline, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C7H11ClN2O | CID 12252900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Methoxybenzene-1,2-diamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Methoxybenzene-1,2-diamine hydrochloride, a crucial parameter for its application in research and drug development. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, detailed protocols for its empirical determination, and insights into the practical implications for laboratory work.

Executive Summary

This compound, an aromatic diamine salt, sees use as a building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its solubility is a critical determinant of its utility, influencing reaction kinetics, purification strategies, and bioavailability. This guide will delve into the theoretical and practical aspects of this compound's solubility, addressing the monohydrochloride and the more frequently cited dihydrochloride forms. While precise quantitative solubility data is not widely published, this guide equips the user with the necessary knowledge and methodologies to determine it accurately and reproducibly.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent. For this compound, the key features are the aromatic ring, the two amine groups, the methoxy group, and its salt form.

| Property | Value (Free Base) | Value (Dihydrochloride) | Significance for Solubility |

| Molecular Formula | C7H10N2O | C7H12Cl2N2O | The presence of polar amine and methoxy groups, along with the ionic nature of the hydrochloride salt, dictates its solubility profile. |

| Molecular Weight | 138.17 g/mol [1][2] | 211.09 g/mol [3][4] | Higher molecular weight can sometimes negatively impact solubility, but the ionic character of the salt form is a more dominant factor. |

| Appearance | White to Amber powder/crystal[2][5] | Physical form can influence the rate of dissolution. | |

| pKa | Not readily available in literature | Not readily available in literature | The pKa values of the two amine groups are critical for understanding the pH-dependent solubility. As a diamine, it will have two pKa values. At pH values below the lower pKa, the dicationic form will predominate, which is expected to be highly water-soluble. As the pH increases through the pKa values, the molecule will become less protonated and thus less soluble in aqueous media. |

| Qualitative Solubility | Soluble in dimethyl sulfoxide and methanol.[1][6] | Soluble in water.[7] | This provides a starting point for solvent selection in experimental work. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. |

The hydrochloride salt form dramatically increases the aqueous solubility of the parent aromatic diamine. This is due to the ion-dipole interactions between the charged ammonium ions and the polar water molecules, which are much stronger than the hydrogen bonds the free base can form.[8]

The Critical Role of pH

The solubility of this compound is highly dependent on the pH of the aqueous medium.[9][10] The two amine groups can be protonated, and the degree of protonation is governed by the pH and the pKa values of the amines.

Monohydrochloride vs. Dihydrochloride

It is crucial to distinguish between the monohydrochloride and dihydrochloride salts of 4-Methoxybenzene-1,2-diamine. The dihydrochloride, with both amine groups protonated, is expected to have a higher aqueous solubility than the monohydrochloride due to its greater ionic character. When sourcing this compound, it is imperative to confirm which salt form is being provided. This guide will primarily refer to the dihydrochloride as it is more commonly referenced in chemical supplier databases.

Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data for this compound, empirical determination is often necessary. The choice of method depends on the required accuracy and throughput.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid phase under specific conditions of temperature and pressure. The shake-flask method is the most reliable technique for its determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Methoxybenzene-1,2-diamine dihydrochloride to a known volume of the desired solvent (e.g., purified water, buffers of varying pH, or organic solvents) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. Constant agitation can be achieved using a shaker or a magnetic stirrer.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

Separate the saturated solution from the undissolved solid. This can be done by either centrifugation at a high speed or filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step must be performed carefully to avoid transferring any solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a faster, higher-throughput method often used in early drug discovery.

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of 4-Methoxybenzene-1,2-diamine dihydrochloride in dimethyl sulfoxide (DMSO).

-

-

Assay Plate Preparation:

-

In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer.

-

Perform serial dilutions across the plate to create a range of concentrations.

-

-

Incubation and Measurement:

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

-

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is paramount for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of aromatic amines.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. The acidic modifier ensures the amine groups are protonated, leading to better peak shape.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound should be used.

-

Quantification: A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed.

-

Wavelength of Maximum Absorbance (λmax): The λmax of this compound in the chosen solvent must be determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

-

Calibration Curve: A Beer-Lambert law calibration curve (absorbance vs. concentration) must be generated using a series of standards of known concentrations.

-

Measurement: The absorbance of the diluted, saturated solution is measured at the λmax, and the concentration is determined from the calibration curve.

Safety and Handling

As a research chemical, it is imperative to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[11]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[11]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound may be air and light-sensitive.[11]

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or in contact with skin.[11][12]

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling the compound.[11][12]

Conclusion

References

-

CPAChem. (2023, June 23). Safety data sheet: 4-Methoxy-o-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-methoxybenzene-1,2-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzene-1,2-diamine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Evolution of the pH in function of the diamine conversion. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Retrieved from [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Methoxybenzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 3. 4-甲氧基邻苯二胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxybenzene-1,2-diamine | 102-51-2 | TCI AMERICA [tcichemicals.com]

- 6. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4-METHOXY-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | 59548-39-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

- 12. fishersci.com [fishersci.com]

Navigating the Nomenclature: A Comprehensive Technical Guide to 4-Methoxybenzene-1,2-diamine Hydrochloride and Its Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Heterocyclic Chemistry

In the vast landscape of chemical synthesis, certain molecules, while not always in the spotlight, serve as indispensable building blocks for a multitude of complex and biologically significant structures. 4-Methoxybenzene-1,2-diamine hydrochloride is one such compound. Primarily utilized as a key intermediate, its true value is realized in the vast array of heterocyclic compounds it helps create, particularly substituted benzimidazoles and quinoxalines. These resulting scaffolds are at the core of numerous pharmacologically active agents, demonstrating a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4][5][6][7]

This technical guide provides a comprehensive overview of this compound, moving beyond a simple catalog of names to offer an in-depth understanding of its chemical identity, synthesis, and critical role in the development of novel therapeutics. We will explore its various synonyms and identifiers, delve into its synthesis, and provide detailed protocols for its application in constructing medicinally relevant heterocyclic systems.

Part 1: Chemical Identity and Nomenclature

Clarity in chemical communication is paramount. This compound is known by a variety of names across different databases and suppliers. Understanding these synonyms is crucial for efficient literature searching and chemical procurement. The compound is the hydrochloride salt of 4-methoxy-ortho-phenylenediamine. Depending on the stoichiometry of the acidification, it can exist as the monohydrochloride or the dihydrochloride salt, which can sometimes lead to confusion.

Systematic and Common Names

The nomenclature for this compound can be broken down as follows:

-

IUPAC Name: 4-methoxybenzene-1,2-diamine;hydrochloride

-

Common Synonyms:

-

4-Methoxy-o-phenylenediamine hydrochloride

-

3,4-Diaminoanisole hydrochloride

-

4-Methoxy-1,2-benzenediamine hydrochloride

-

It is important to note that the dihydrochloride form (4-methoxybenzene-1,2-diamine;dihydrochloride) is also common and shares many of the same synonyms, with the addition of "dihydrochloride".[8]

Chemical Identifiers

For unambiguous identification, chemical identifiers are the industry standard. Below is a table summarizing the key identifiers for the free base, monohydrochloride, and dihydrochloride forms.

| Identifier | 4-Methoxybenzene-1,2-diamine (Free Base) | This compound | 4-Methoxybenzene-1,2-diamine Dihydrochloride |

| CAS Number | 102-51-2 | 106658-14-4 | 59548-39-9 |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O | C₇H₁₂Cl₂N₂O |

| Molecular Weight | 138.17 g/mol | 174.63 g/mol | 211.09 g/mol |

| PubChem CID | 7610 | 12252900 | 3085161 |

Part 2: Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from the commercially available 4-methoxyaniline. The general workflow involves nitration of the aniline derivative, followed by the reduction of the nitro group to an amine.

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. [PDF] Synthesis and Pharmacological Profile of Benzimidazoles | Semantic Scholar [semanticscholar.org]

- 5. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-Methoxy-o-phenylenediamine Hydrochloride

This guide provides an in-depth analysis of the stability, storage, and handling of 4-Methoxy-o-phenylenediamine hydrochloride, a critical intermediate in pharmaceutical synthesis and an important derivatizing reagent in analytical chemistry.[1][2][3][4] Adherence to the principles outlined herein is paramount for ensuring the compound's integrity, which directly impacts experimental reproducibility and the quality of downstream products.

Section 1: Physicochemical Profile

4-Methoxy-o-phenylenediamine is an aromatic diamine. For laboratory use, it is typically supplied as its dihydrochloride salt to enhance stability and handling.[5][6] Understanding its fundamental properties is the first step toward developing effective stability protocols.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 4-Methoxy-o-phenylenediamine dihydrochloride | [5] |

| Synonyms | 3,4-Diaminoanisole dihydrochloride | [5][6] |

| CAS Number | 59548-39-9 | [5][6][7] |

| Molecular Formula | C₇H₁₀N₂O · 2HCl | [5][6][7] |

| Molecular Weight | 211.09 g/mol | [5][6][7] |

| Appearance | Solid | [2] |

| Melting Point | 206-209 °C (with decomposition) | [3][5] |

| Solubility | Soluble in water. The free base is soluble in DMSO and methanol. | [1][2][3][4] |

The free base form (CAS: 102-51-2) is noted to be a dark brown to black solid and is highly sensitive to environmental conditions.[2][8] The dihydrochloride salt form offers improved stability, but the inherent reactivity of the diaminoanisole moiety remains a critical consideration.

Section 2: Core Stability Challenges: Understanding Degradation Pathways

The stability of 4-Methoxy-o-phenylenediamine is not absolute. Its chemical structure, an electron-rich aromatic diamine, renders it susceptible to several modes of degradation. The primary drivers of instability are atmospheric oxygen and light.[8]

Oxidative Degradation

The presence of two amine groups on the benzene ring makes the molecule highly susceptible to oxidation. Exposure to atmospheric oxygen can initiate a cascade of reactions, leading to the formation of highly colored quinone-diimine species and subsequent polymerization. This oxidative process is often the primary cause of the compound darkening in color and is a clear visual indicator of degradation. The methoxy group, being an electron-donating group, further activates the ring, making it even more prone to oxidation compared to unsubstituted o-phenylenediamine.

Photochemical Degradation

The compound is explicitly cited as being light-sensitive.[8] UV-Vis light absorption can provide the activation energy necessary to initiate radical reactions or accelerate the oxidative processes described above. This sensitivity necessitates that the compound be handled and stored with complete protection from light.

Impact of Moisture

While the dihydrochloride salt is more resilient than the hygroscopic free base[1], moisture can still present a challenge. The presence of water can facilitate oxidative reactions and may impact the precise stoichiometry of the hydrochloride salt over time, potentially affecting assay calculations in sensitive applications.

Step-by-Step Methodology:

-

Equilibration: Remove the sealed container from the refrigerator and allow it to equilibrate to ambient temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold compound when the vial is opened.

-

Inert Atmosphere Transfer: If available, transfer the sealed container into a glovebox purged with nitrogen or argon. All subsequent steps should be performed within this environment.

-

Aliquot Preparation: Quickly weigh the desired amount of material into a separate, appropriately sized amber vial. Work efficiently to minimize the time the bulk container is open.

-

Bulk Resealing: Before removing from the inert atmosphere, securely reseal the primary bulk container. If a glovebox is not used, flush the headspace of the container with a stream of inert gas before sealing.

-

Return to Storage: Promptly return the bulk container to the 2-8°C storage environment.

-

Use Aliquot: Use the freshly weighed aliquot for your experiment immediately. Do not store small, weighed portions for extended periods unless they are also protected under an inert atmosphere.

Section 4: Assessing Compound Integrity

Regularly assessing the purity of the compound is a cornerstone of trustworthy research.

-

Visual Inspection: The most straightforward test is a visual check. Any significant darkening from its initial color upon receipt is a strong indicator of oxidative degradation.

-

Analytical Verification: For quantitative applications, purity should be verified analytically. High-Performance Liquid Chromatography (HPLC) is a suitable method. [1][3]A simple stability-indicating method can be developed by comparing the chromatogram of a freshly prepared standard to an aged sample, looking for the appearance of new impurity peaks and a decrease in the main peak area.

Section 5: Safety and Hazard Management

4-Methoxy-o-phenylenediamine hydrochloride is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation. [1][8][9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [8]When handling the powder outside of a contained system, a dust mask or respirator (e.g., N95) is recommended to prevent inhalation. [5][8]* Handling Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood. [8]Ensure that an eyewash station and safety shower are readily accessible. [8]

Conclusion